Benzalphthalide

Description

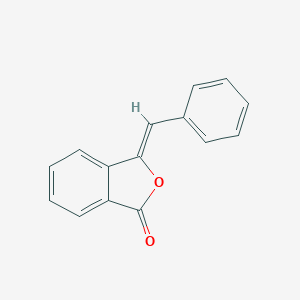

Structure

3D Structure

Properties

IUPAC Name |

(3Z)-3-benzylidene-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-10H/b14-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTPZXMEBGTPLM-UVTDQMKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4767-56-0, 575-61-1 | |

| Record name | Benzalphthalide, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004767560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzalphthalide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-benzylidenephthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZALPHTHALIDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R93GN14K61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Benzalphthalide (CAS 575-61-1): Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzalphthalide, with CAS number 575-61-1, is a heterocyclic compound belonging to the isobenzofuranone class. It serves as a crucial intermediate in the synthesis of a variety of organic molecules, including dyes, polymers, and pharmaceutically active compounds.[1][2] Its derivatives have shown promise in diverse therapeutic areas, including as antifungal, anti-HIV, and neuroprotective agents.[3] This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, a detailed experimental protocol for its synthesis, and an exploration of its current known biological activities and mechanisms of action.

Physicochemical and Spectroscopic Properties

Benzalphthalide presents as a pale yellow to yellow crystalline powder.[4][5] The compound's core properties are summarized below, providing essential data for experimental design and characterization.

Physical and Chemical Properties

The quantitative physicochemical properties of Benzalphthalide are detailed in Table 1. These values are critical for predicting its behavior in various solvents and biological systems.

Table 1: Physicochemical Properties of Benzalphthalide

| Property | Value | Unit | Reference(s) |

| Identifiers | |||

| CAS Number | 575-61-1 | - | [6] |

| Molecular Formula | C₁₅H₁₀O₂ | - | [6] |

| Molecular Weight | 222.24 | g/mol | [6] |

| InChI Key | YRTPZXMEBGTPLM-UVTDQMKNSA-N | - | [6] |

| Physical Properties | |||

| Melting Point | 99 - 102 | °C | [6] |

| Boiling Point | 374.1 (est.) | °C at 760 mmHg | [4] |

| Density | 1.278 (est.) | g/cm³ | [4] |

| Flash Point | 156.9 | °C | [4] |

| Vapor Pressure | 8.54E-06 | mmHg at 25°C | [7] |

| Calculated Properties | |||

| LogP (Octanol/Water) | 3.355 | - | [8] |

| Water Solubility (logS) | -4.29 | mol/L | [8] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for Benzalphthalide

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Notes |

| ¹H NMR | Aromatic Protons (Phthalide ring) | δ 7.5 - 8.0 ppm | Complex multiplet pattern expected. |

| Aromatic Protons (Benzylidene ring) | δ 7.2 - 7.6 ppm | Multiplet pattern, influenced by substitution. | |

| Vinyl Proton (-C=CH-) | δ ~6.5 - 7.0 ppm | Singlet, deshielded by the carbonyl and aromatic ring. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~165 - 170 ppm | Highly deshielded due to the electronegative oxygen. |

| Aromatic & Vinylic Carbons | δ ~120 - 145 ppm | Multiple signals expected for the non-equivalent carbons. | |

| IR Spectroscopy | C=O Stretch (Lactone) | 1750 - 1790 cm⁻¹ | Strong, sharp absorption, characteristic of a five-membered ring lactone. |

| C=C Stretch (Aromatic/Vinylic) | 1580 - 1650 cm⁻¹ | Medium to strong absorptions. | |

| C-H Stretch (Aromatic/Vinylic) | > 3000 cm⁻¹ | Weak to medium absorptions. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 222 | Corresponds to the molecular weight of the compound. |

| Key Fragments | m/z 194, 165, 105, 77 | Expected fragments from the loss of CO, CO₂H, C₇H₅O (benzoyl), and C₆H₅ (phenyl) moieties. |

Synthesis of Benzalphthalide

The classical and most cited method for synthesizing Benzalphthalide is the Perkin-like condensation of phthalic anhydride (B1165640) with phenylacetic acid, using a weak base like sodium acetate (B1210297) as a catalyst at high temperatures.[4][9]

Synthesis Workflow

The synthesis involves a one-pot reaction followed by purification via recrystallization. The logical flow of this process is depicted below.

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure published in Organic Syntheses.[4]

Materials:

-

Phthalic Anhydride (100 g, 0.67 mole)

-

Phenylacetic Acid (110 g, 0.8 mole)

-

Freshly Fused Sodium Acetate (2.6 g)

-

Ethanol (95%)

-

500-cc round-bottomed flask

-

Sand bath, thermometer, condenser, and distillation setup

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 500-cc round-bottomed flask, combine 100 g of phthalic anhydride, 110 g of phenylacetic acid, and 2.6 g of freshly fused sodium acetate. Add a few boiling chips.

-

Heating: Equip the flask with a thermometer positioned to measure the internal temperature and a wide, bent glass tube leading to a condenser for distillation. Embed the flask in a sand bath.

-

Reaction: Heat the sand bath rapidly to bring the internal temperature to 230°C. Then, slowly increase the temperature from 230°C to 240°C over approximately two hours. During this time, water produced in the reaction will distill off.

-

Completion: Maintain the reaction temperature at 240°C for an additional hour, or until the distillation of water ceases, indicating the reaction is complete.

-

Workup: Allow the flask to cool to between 90-95°C. Carefully dissolve the solidified brown mass in 400 cc of boiling ethanol.

-

Purification: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, which will induce the crystallization of yellow Benzalphthalide crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small portion (40-50 cc) of cold ethanol to remove residual impurities.

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from 370-380 cc of ethanol. The purified product should have a melting point of 95–97°C.[4]

Biological Activity and Potential Mechanisms

Benzalphthalide and its structural analogs have attracted significant interest from the drug development community. Research has highlighted their potential as multifunctional agents targeting a range of diseases.

Antifungal Activity

Derivatives of phthalides have demonstrated notable antifungal activity, particularly against Candida species.[3] The proposed mechanism is not based on direct cell lysis but rather on the inhibition of key virulence factors. Studies on related phthalimide (B116566) derivatives suggest a multi-pronged attack on fungal pathogens.[10][11]

-

Inhibition of Hyphal Formation: A crucial step in Candida albicans pathogenesis is the morphological transition from yeast to hyphal form. Phthalide derivatives have been shown to inhibit this transition, thereby reducing the fungus's ability to invade host tissues.[10]

-

Anti-Biofilm Activity: Fungal biofilms present a significant clinical challenge due to their high resistance to conventional antifungal drugs. Phthalides can disrupt biofilm formation at sub-inhibitory concentrations.[10]

-

Gene Downregulation: The anti-hyphal and anti-biofilm effects appear to be mediated by the downregulation of key regulatory genes. Specifically, genes such as ECE1, HWP1, and UME6, which are essential for hyphal elongation and cell wall adhesion, are significantly downregulated upon treatment.[10]

The logical relationship of this proposed antifungal mechanism is illustrated below.

References

- 1. proprep.com [proprep.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Frontiers | Antifungal Activity and Potential Mechanism of N-Butylphthalide Alone and in Combination With Fluconazole Against Candida albicans [frontiersin.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones | Semantic Scholar [semanticscholar.org]

- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Benzalphthalide | | Research Compound [benchchem.com]

- 8. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species [frontiersin.org]

An In-depth Technical Guide to Benzalphthalide (C₁₅H₁₀O₂) for Researchers and Drug Development Professionals

An overview of the synthesis, physicochemical properties, and applications of benzalphthalide, with a focus on its role as a precursor to antifungal compounds.

This technical guide provides a comprehensive overview of benzalphthalide (3-benzylidene-2-benzofuran-1-one), a significant intermediate in organic synthesis. The document details its molecular and physical properties, provides a step-by-step experimental protocol for its synthesis, and explores its application as a precursor for the synthesis of phthalazinone derivatives, some of which exhibit notable antifungal activity. Furthermore, a detailed protocol for assessing the in vitro antifungal efficacy of these compounds is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Concepts and Properties

Benzalphthalide, with the chemical formula C₁₅H₁₀O₂, is a solid organic compound.[1] It serves as a versatile building block in the synthesis of a variety of heterocyclic compounds.[2]

Physicochemical Data

A summary of the key physicochemical properties of benzalphthalide is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O₂ | [1][3][4][5][6] |

| Molecular Weight | 222.24 g/mol | [1][3][4][5][6] |

| CAS Number | 575-61-1 | [1][3][4] |

| Melting Point | 99-102 °C | [1][5] |

| Appearance | Pale yellow to yellow crystalline powder | [7] |

| Density | 1.278 g/cm³ | [7] |

| Boiling Point | 374.1 °C at 760 mmHg | [7] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of benzalphthalide and its subsequent conversion to a phthalazinone derivative, as well as a standard protocol for evaluating antifungal activity.

Synthesis of Benzalphthalide

The classical synthesis of benzalphthalide involves the condensation of phthalic anhydride (B1165640) with phenylacetic acid in the presence of a catalyst.[3]

Materials:

-

Phthalic anhydride

-

Phenylacetic acid

-

Freshly fused sodium acetate

-

500-cc round-bottomed flask with a short neck

-

Thermometer

-

Wide, bent glass tube

-

Condenser

-

Sand bath

-

Porous plate chips

Procedure:

-

In a 500-cc round-bottomed flask, combine 100 g (0.67 mole) of phthalic anhydride, 110 g (0.8 mole) of phenylacetic acid, and 2.6 g of freshly fused sodium acetate.

-

Add a few chips of porous plate to the flask.

-

Equip the flask with a cork holding a thermometer that reaches near the bottom and a wide, bent glass tube connected to a condenser.

-

Place the flask in a sand bath, ensuring it is embedded up to the neck.

-

Heat the mixture rapidly to 230°C.

-

Slowly increase the temperature from 230°C to 240°C over approximately two hours, collecting the water produced during the reaction.

-

Maintain the temperature at 240°C for an additional hour, or until the distillation of water ceases.

-

Allow the flask to cool to 90-95°C.

-

Dissolve the resulting brown mass in 400 cc of boiling ethanol.

-

Filter the hot solution to remove any insoluble matter.

-

Allow the filtrate to cool, promoting the crystallization of benzalphthalide.

-

Collect the yellow crystals by suction filtration and wash them with 40-50 cc of cold alcohol.

-

For further purification, recrystallize the product from 370-380 cc of alcohol. The expected yield of pure benzalphthalide (m.p. 100-101°C) is 106-110 g (71-74% of the theoretical amount).

Synthesis of 4-Benzyl-2-methylphthalazin-1(2H)-one from Benzalphthalide

Benzalphthalide can be converted to phthalazinone derivatives, which have shown promising antifungal activity. The following is a representative protocol for the synthesis of 4-benzyl-2-methylphthalazin-1(2H)-one.

Materials:

-

Benzalphthalide

-

Dimethyl sulfate (B86663)

-

Sodium hydroxide (B78521)

-

Ethanol

-

Reflux apparatus

Procedure:

-

Synthesis of 4-Benzyl-2H-phthalazin-1-one: A mixture of benzalphthalide and hydrazine hydrate in ethanol is refluxed for several hours. The reaction mixture is then cooled, and the precipitated product is filtered, washed with cold ethanol, and dried to yield 4-benzyl-2H-phthalazin-1-one.

-

N-methylation: The synthesized 4-benzyl-2H-phthalazin-1-one is dissolved in an ethanolic sodium hydroxide solution. Dimethyl sulfate is added dropwise to the solution while stirring. The reaction mixture is then refluxed for a few hours. After cooling, the mixture is poured into cold water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give 4-benzyl-2-methylphthalazin-1(2H)-one.

In Vitro Antifungal Activity Assay (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.[3][4][8]

Materials:

-

Test compound (e.g., 4-benzyl-2-methylphthalazin-1(2H)-one)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Spectrophotometer or microplate reader

-

Incubator (35°C)

-

Positive control antifungal (e.g., Fluconazole)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Suitable solvent for the test compound (e.g., DMSO)

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar (B569324) medium at 35°C for 24-48 hours.

-

Harvest the fungal cells and suspend them in sterile saline.

-

Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast).[3]

-

Dilute the standardized suspension in RPMI-1640 medium to achieve the final inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).[3]

-

-

Preparation of Antifungal Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the wells of a 96-well plate.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the diluted compound.

-

Include a positive control (fungus with a known antifungal) and a negative control (fungus with no compound).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Determination of MIC:

Visualizations

The following diagrams illustrate the key workflows and synthetic pathways discussed in this guide.

Caption: Experimental workflow for the synthesis of benzalphthalide.

Caption: Synthetic pathway from benzalphthalide to an antifungal phthalazinone derivative.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciforum.net [sciforum.net]

- 7. researchgate.net [researchgate.net]

- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of Benzalphthalide (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of Benzalphthalide (CAS 575-61-1), a versatile intermediate in organic synthesis with applications in the production of dyes, pharmaceuticals, and polymers.[1] This document outlines its melting point and solubility characteristics, supported by detailed experimental protocols for their determination.

Core Physical Properties

Benzalphthalide is a yellow crystalline powder at room temperature.[1] Its key physical properties are summarized below.

Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₀O₂ | [1][2] |

| Molecular Weight | 222.24 g/mol | [1][2] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 99-102 °C (lit.) | [1][2][3][4] |

| Solubility | Described as having excellent solubility in a wide range of solvents.[1] Quantitative data is not readily available in the reviewed literature. For UV-Vis spectral analysis, anhydrous ethanol (B145695) is a recommended solvent.[5] | - |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and solubility of a solid organic compound like Benzalphthalide.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[6] Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C.[7] The presence of impurities generally leads to a depression and broadening of the melting point range.[6][7] The capillary tube method is a standard procedure for this determination.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of dry Benzalphthalide is finely powdered using a mortar and pestle.[8][9]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[7][8][9]

-

Measurement:

-

The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[7]

-

The sample is heated rapidly to a temperature approximately 20 °C below the expected melting point (around 80 °C for Benzalphthalide).[8]

-

The heating rate is then reduced to a slow and steady increase (1-2 °C per minute) to ensure thermal equilibrium.[8]

-

-

Data Recording: Two temperatures are recorded:

Mixed Melting Point Technique for Identity Confirmation: To confirm the identity of an unknown sample suspected to be Benzalphthalide, a mixed melting point determination can be performed. A small amount of the unknown is mixed with a known, pure sample of Benzalphthalide. If the melting point of the mixture remains sharp and within the known range for Benzalphthalide, the unknown's identity is confirmed.[6] A depression or broadening of the melting range would indicate that the unknown is a different substance.[6]

Solubility Determination

While specific quantitative solubility data for Benzalphthalide is not widely published, its solubility can be determined experimentally. The general approach involves attempting to dissolve the compound in various solvents and quantifying the concentration of the resulting saturated solution.

Qualitative Assessment: A simple visual method can be used for a preliminary assessment.

Procedure:

-

A small, known amount of Benzalphthalide is added to a test tube containing a known volume of a specific solvent (e.g., ethanol, acetone, water, dimethyl sulfoxide (B87167) (DMSO)).

-

The mixture is agitated (e.g., by vortexing) at a controlled temperature.[10][11]

-

If the solid dissolves completely, more solute is added until a saturated solution with excess solid is formed.

-

The compound is deemed soluble, sparingly soluble, or insoluble based on visual observation.[10]

Quantitative Assessment (High-Throughput Screening Method): Modern methods allow for a more precise and higher throughput determination of aqueous solubility, often starting from a DMSO stock solution.

Materials:

-

Benzalphthalide

-

DMSO

-

Aqueous buffer solution (e.g., phosphate-buffered saline, PBS)

-

96-well filter plates

-

96-well collection plates

-

UV/Vis spectrophotometer or HPLC

Procedure:

-

Stock Solution Preparation: A concentrated stock solution of Benzalphthalide is prepared in DMSO (e.g., 10 mM).[12]

-

Solution Preparation: An aliquot of the DMSO stock is added to the aqueous buffer in each well of a 96-well filter plate to achieve the desired final concentration (e.g., 500 µM).[12]

-

Equilibration: The plate is covered and agitated for a set period (e.g., 1.5-2 hours) at room temperature to allow the solution to reach equilibrium.[12]

-

Separation: The filtrate, containing the dissolved compound, is separated from any undissolved precipitate by vacuum filtration into a 96-well collection plate.[12]

-

Quantification: The concentration of Benzalphthalide in the filtrate is determined using a suitable analytical method.

-

UV/Vis Spectroscopy: A standard calibration curve is generated. The absorbance of the filtrate is measured, and the concentration is calculated from the curve.[12][13]

-

LC-MS/HPLC: This method is preferred for compounds with low UV absorbance or lower purity and provides a more sensitive quantification.[12]

-

Logical Workflows

The following diagrams illustrate the logical workflows for the experimental determination of the physical properties of Benzalphthalide.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Quantitative Solubility Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 575-61-1 CAS MSDS (BENZALPHTHALIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. BENZALPHTHALIDE CAS#: 575-61-1 [m.chemicalbook.com]

- 5. Benzalphthalide | | Research Compound [benchchem.com]

- 6. athabascau.ca [athabascau.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. scribd.com [scribd.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. dhs.gov [dhs.gov]

The Synthesis of Benzalphthalide: A Journey from Classical Discovery to Modern Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzalphthalide, formally known as (Z)-3-benzylideneisobenzofuran-1(3H)-one, is a versatile organic compound with a rich history. Its core structure, featuring a phthalide (B148349) moiety fused with a benzylidene group, serves as a crucial scaffold in the synthesis of a wide array of valuable molecules. In medicinal chemistry, benzalphthalide and its derivatives are precursors to phthalazinone compounds, which have demonstrated significant antifungal properties.[1] The compound also finds applications in polymer science, where its incorporation can enhance the thermal stability and mechanical strength of materials, and in the field of organic electronics as a component in the development of organic light-emitting diodes (OLEDs).[1] This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for benzalphthalide, with a focus on experimental protocols and quantitative data to aid researchers in its preparation and application.

Historical Perspective: The Discovery by Siegmund Gabriel

The first synthesis of benzalphthalide is credited to the German chemist Siegmund Gabriel in 1885 . His work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for what is now considered the classical and most well-known method for preparing this compound.[2] This synthesis involves the condensation reaction between phthalic anhydride (B1165640) and phenylacetic acid in the presence of a basic catalyst, a process closely related to the Perkin reaction. The Perkin reaction, discovered by William Henry Perkin in 1868, is a method for the synthesis of α,β-unsaturated carboxylic acids from aromatic aldehydes and acid anhydrides.[3][4] The synthesis of benzalphthalide can be considered a variation of this reaction, where the internal esterification of a transient carboxylic acid intermediate leads to the formation of the lactone ring of the phthalide structure.

Synthetic Methodologies

The synthesis of benzalphthalide has evolved from the original high-temperature condensation to more efficient and environmentally benign modern techniques. This section details the classical Gabriel method and explores contemporary advancements.

The Classical Gabriel Synthesis (Perkin Condensation Variant)

The most widely cited method for the preparation of benzalphthalide is the condensation of phthalic anhydride with phenylacetic acid using anhydrous sodium acetate (B1210297) as the catalyst.[1][2] This reaction is typically performed at elevated temperatures.

Reaction Mechanism:

The reaction proceeds through a mechanism analogous to the Perkin reaction.[3][4][5][6]

-

Enolate Formation: The basic catalyst (acetate) abstracts an acidic α-hydrogen from phenylacetic acid to form a resonance-stabilized enolate.

-

Aldol-type Addition: The enolate acts as a nucleophile and attacks one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of a tetrahedral intermediate.

-

Intramolecular Acyl Substitution: The newly formed alkoxide attacks the other carbonyl group within the same molecule.

-

Dehydration: Subsequent elimination of a water molecule results in the formation of the benzylidene double bond.

-

Lactonization: Intramolecular cyclization (lactonization) of the resulting carboxylic acid with the hydroxyl group yields the final benzalphthalide product.

Below is a diagram illustrating the key steps of the reaction mechanism.

Modern Synthetic Approaches: Microwave-Assisted Synthesis

To overcome the limitations of the classical method, such as long reaction times and high temperatures, modern techniques like microwave-assisted organic synthesis (MAOS) have been developed.[1] Microwave irradiation can significantly accelerate the reaction rate, leading to higher yields and cleaner products in a fraction of the time.[1]

While specific, detailed protocols for the microwave-assisted synthesis of benzalphthalide are not extensively documented in publicly available literature, the general principle involves mixing the reactants (phthalic anhydride and phenylacetic acid) with a suitable catalyst (such as sodium acetate or potassium carbonate) in a microwave-safe vessel and irradiating the mixture in a microwave reactor for a short period.[1] The reaction can often be performed under solvent-free conditions, further enhancing its green credentials.

Experimental Protocols

Classical Synthesis of Benzalphthalide

The following protocol is adapted from the well-established procedure in Organic Syntheses, which is based on Gabriel's original method.[2]

Materials:

-

Phthalic anhydride (100 g, 0.67 mole)

-

Phenylacetic acid (110 g, 0.8 mole)

-

Freshly fused sodium acetate (2.6 g)

-

Ethanol (for recrystallization)

-

Porous plate chips

Equipment:

-

500-cc round-bottomed flask with a short neck

-

Thermometer

-

Wide, bent glass tube leading to a condenser

-

Sand bath

-

Heating mantle

-

Buchner funnel and filter flask

Procedure:

-

Reaction Setup: In the 500-cc round-bottomed flask, combine 100 g of phthalic anhydride, 110 g of phenylacetic acid, and 2.6 g of freshly fused sodium acetate. Add a few chips of porous plate to ensure smooth boiling.

-

Heating: Embed the flask in a sand bath and heat it rapidly to 230°C. Then, slowly increase the temperature from 230°C to 240°C over approximately two hours. During this time, water produced in the reaction will distill out.

-

Reaction Completion: Maintain the reaction temperature at 240°C for an additional hour, or until the distillation of water ceases.

-

Purity Check: To check for completion, take a small sample on a glass rod, add a little ethanol, and heat to boiling. The reaction is complete if the material dissolves readily and crystallizes upon cooling.

-

Work-up and Purification:

-

Allow the flask to cool to 90–95°C.

-

Dissolve the crude product in 400 cc of boiling ethanol.

-

Filter the hot solution to remove any insoluble matter.

-

Allow the filtrate to cool, which will cause yellow crystals of benzalphthalide to form.

-

Collect the crystals by suction filtration using a Buchner funnel and wash them with 40–50 cc of cold ethanol.

-

-

Recrystallization: For further purification, recrystallize the product from 370–380 cc of ethanol. The yield of pure benzalphthalide is typically 106–110 g (71–74% of the theoretical amount).[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the classical synthesis of benzalphthalide.

| Parameter | Value | Reference |

| Reactants | ||

| Phthalic Anhydride | 100 g (0.67 mole) | [2] |

| Phenylacetic Acid | 110 g (0.8 mole) | [2] |

| Sodium Acetate | 2.6 g | [2] |

| Reaction Conditions | ||

| Initial Temperature | 230°C | [2] |

| Final Temperature | 240°C | [2] |

| Reaction Time | ~3 hours | [2] |

| Product | ||

| Crude Yield | 115-116 g | [2] |

| Purified Yield | 106-110 g (71-74%) | [2] |

| Melting Point | 100-101°C | [2] |

Experimental Workflow

The general workflow for the synthesis and purification of benzalphthalide can be visualized as a series of sequential steps.

Conclusion

The synthesis of benzalphthalide, a journey that began with Siegmund Gabriel's pioneering work in 1885, continues to be a relevant and important transformation in organic chemistry. While the classical method remains a robust and reliable procedure, the advent of modern techniques such as microwave-assisted synthesis offers promising avenues for more efficient, rapid, and environmentally friendly production. This guide provides the foundational knowledge and practical details necessary for researchers to confidently approach the synthesis of this valuable compound, enabling further exploration of its applications in drug discovery, materials science, and beyond.

References

- 1. Benzalphthalide | | Research Compound [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 4. byjus.com [byjus.com]

- 5. Benzoin Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to (3Z)-3-benzylidene-2-benzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3Z)-3-benzylidene-2-benzofuran-1(3H)-one, a member of the phthalide (B148349) class of compounds, is a versatile synthetic intermediate in organic chemistry. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and reactivity. While its direct biological signaling pathways are not extensively documented in current literature, its utility as a precursor for a variety of heterocyclic compounds makes it a molecule of significant interest in medicinal chemistry and materials science. This document consolidates available data, including experimental considerations, to serve as a foundational resource for professionals in drug development and chemical research.

Chemical Identity and Nomenclature

The compound with the systematic IUPAC name (3Z)-3-benzylidene-2-benzofuran-1(3H)-one is a heterocyclic molecule featuring a benzofuranone core. The "(3Z)" designation specifies the stereochemistry of the exocyclic double bond, indicating that the higher priority substituents on each carbon of the double bond are on the same side.

Synonyms:

-

3-Benzylidenephthalide

-

3-Benzalphthalide

The common synonym, 3-benzylidenephthalide, is frequently used in chemical literature and commerce.

Physicochemical Properties

A summary of the key physicochemical properties of (3Z)-3-benzylidene-2-benzofuran-1(3H)-one is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O₂ | [1] |

| Molar Mass | 222.24 g/mol | [1] |

| Melting Point | 99-102 °C | [1] |

| Physical Appearance | Prismatic crystals | [1] |

| Density (estimate) | 1.1404 g/cm³ | [1] |

| Boiling Point (estimate) | 323.41 °C | [1] |

Synthesis and Experimental Protocols

The synthesis of (3Z)-3-benzylidene-2-benzofuran-1(3H)-one can be achieved through several established organic reactions. A common and effective method is the Perkin condensation.

Perkin Condensation of Phthalic Anhydride (B1165640) and Phenylacetic Acid

The Perkin reaction provides a classical route to α,β-unsaturated carboxylic acids and their derivatives.[2][3][4][5][6] In the context of 3-benzylidenephthalide synthesis, phthalic anhydride is condensed with phenylacetic acid in the presence of a weak base, such as sodium acetate (B1210297), and acetic anhydride, which acts as both a dehydrating agent and a solvent.

Reaction Scheme:

Figure 1: Synthetic pathway for (3Z)-3-benzylidene-2-benzofuran-1(3H)-one via Perkin condensation.

Detailed Experimental Protocol:

-

Materials: Phthalic anhydride, phenylacetic acid, anhydrous sodium acetate, acetic anhydride.

-

Procedure:

-

A mixture of phthalic anhydride (1 equivalent), phenylacetic acid (1 equivalent), and anhydrous sodium acetate (1 equivalent) is placed in a round-bottom flask.

-

Acetic anhydride (2-3 equivalents) is added to the mixture.

-

The flask is equipped with a reflux condenser and the mixture is heated to 165-180 °C for several hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled and poured into water to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and then a sodium bicarbonate solution to remove acidic impurities.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid, to yield prismatic crystals of (3Z)-3-benzylidene-2-benzofuran-1(3H)-one.

-

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzofuranone and benzylidene moieties, as well as a characteristic singlet for the vinylic proton of the exocyclic double bond.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the lactone, the carbons of the aromatic rings, and the carbons of the exocyclic double bond.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the α,β-unsaturated lactone, typically in the region of 1780-1760 cm⁻¹. Additional bands corresponding to C=C stretching of the aromatic rings and the exocyclic double bond will also be present.

Reactivity and Synthetic Applications

(3Z)-3-benzylidene-2-benzofuran-1(3H)-one is a valuable precursor in the synthesis of more complex heterocyclic systems, primarily due to the reactivity of its exocyclic double bond.

Precursor for Nitrogen-Containing Heterocycles

The compound serves as a synthon for various nitrogen-containing heterocycles. For instance, it reacts with hydrazine (B178648) hydrate (B1144303) to form 2-(α-phenylacetyl)benzohydrazide, a key intermediate for the synthesis of 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) derivatives.[7][8][9]

Figure 2: Use of (3Z)-3-benzylidene-2-benzofuran-1(3H)-one as a precursor for heterocyclic synthesis.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the direct interactions of (3Z)-3-benzylidene-2-benzofuran-1(3H)-one with biological signaling pathways. Its primary role in the scientific literature is that of a chemical building block. However, the broader class of phthalides and related benzofuranones are known to exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties. Future research may elucidate specific biological targets and mechanisms of action for this compound and its derivatives.

Conclusion

(3Z)-3-benzylidene-2-benzofuran-1(3H)-one is a well-characterized organic compound with established synthetic routes and clear physicochemical properties. Its significance lies predominantly in its utility as a versatile intermediate for the construction of more complex molecular architectures, particularly nitrogen-containing heterocycles of potential interest in medicinal chemistry. While its own biological activity profile remains to be fully explored, its role as a foundational scaffold ensures its continued relevance in the field of chemical and pharmaceutical research. This guide provides the essential technical information for scientists and researchers to effectively utilize this compound in their work.

References

- 1. chembk.com [chembk.com]

- 2. longdom.org [longdom.org]

- 3. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 5. m.youtube.com [m.youtube.com]

- 6. Perkin reaction - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of benzalphthalide and its related compounds. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated source of quantitative data, detailed experimental methodologies, and insights into the molecular pathways these compounds modulate.

Benzalphthalides, a class of organic compounds characterized by a benzylidene moiety attached to a phthalide (B148349) lactone ring, have garnered significant scientific interest due to their diverse pharmacological properties. These compounds and their derivatives have demonstrated a broad spectrum of biological effects, including potent antimicrobial, antitumor, and anti-inflammatory activities. This guide synthesizes the current understanding of these activities, presenting key data in a structured format to facilitate comparison and further research. Detailed experimental protocols for foundational assays are provided to ensure reproducibility and aid in the design of future studies. Furthermore, proposed signaling pathways are visualized to offer a deeper understanding of the potential mechanisms of action at the molecular level.

Quantitative Biological Data

The following tables summarize the quantitative data on the antimicrobial, antifungal, antitumor, and anti-inflammatory activities of benzalphthalide and its derivatives, compiled from various studies.

Table 1: Antimicrobial Activity of Benzalphthalide and Related Compounds

| Compound/Derivative | Microorganism | Method | Result (MIC in µg/mL or Zone of Inhibition in mm) | Reference |

| Aminobenzamide Derivatives | Staphylococcus epidermidis (MRSE) | Broth Microdilution | MIC: 0.5-2 µg/mL | [1] |

| Aminobenzamide Derivatives | Staphylococcus aureus (MRSA) | Broth Microdilution | MIC: 0.5-2 µg/mL | [1] |

| Aminobenzamide Derivatives | Vancomycin-Resistant Enterococci (VRE) | Broth Microdilution | MIC: 0.5-2 µg/mL | [1] |

| Aminobenzamide Derivatives | ESBL-CARBA producing Gram-negative bacteria | Broth Microdilution | MIC: 0.5-2 µg/mL | [1] |

| Benzyl (B1604629) Bromide Derivative 1a | E. coli, C. freundii, K. pneumoniae, S. typhi | Disk Diffusion | Zone of Inhibition: 7 mm | [2] |

| Benzyl Bromide Derivative 1a | S. aureus, S. pyogenes, E. faecalis | Disk Diffusion | Zone of Inhibition: 10-17 mm | [2] |

| Benzyl Bromide Derivative 1b | S. pyogenes | Disk Diffusion | Zone of Inhibition: 15 mm | [2] |

Table 2: Antifungal Activity of Benzalphthalide and Related Compounds

| Compound/Derivative | Fungal Strain | Method | Result (MIC in µg/mL or Zone of Inhibition in mm) | Reference |

| Benzyl Bromide Derivative 1a | C. albicans, C. krusei | Disk Diffusion | Zone of Inhibition: 9-35 mm | [2] |

| Benzyl Bromide Derivative 1a | A. niger | Disk Diffusion | Zone of Inhibition: 14 mm | [2] |

| Ketone Derivative 2c | C. albicans | Disk Diffusion | Zone of Inhibition: 7 mm | [2] |

| 23 Benzimidazole Derivatives | Various Fungal Strains | Broth Microdilution | Potent fungicidal activity (MIC values equivalent to or greater than Amphotericin B) | [3] |

Table 3: Antitumor Activity of Benzalphthalide and Related Compounds

| Compound/Derivative | Cancer Cell Line | Assay | Result (IC50 in µM or % Response) | Reference |

| Benzyloxybenzaldehyde Derivatives | HL-60 (Human promyelocytic leukemia) | MTT Assay | IC50: 1-10 µM | [4] |

| Benzaldehyde (as CDBA) | Inoperable Carcinoma (90 patients) | Clinical Study | 19 complete responses, 10 partial responses | [5] |

| Benzaldehyde (as 4,6-benzylidene-alpha-D-glucose) | Inoperable Carcinoma (65 patients) | Clinical Study | 55% overall objective response rate (7 complete, 29 partial) | [5] |

| Benzaldehyde Formulation | COR-L105 (Lung adenocarcinoma) | MTT Assay | Significant decrease in viability at 10⁻² to 10⁻⁵ concentrations | [6] |

| Benzaldehyde Formulation | DU-145 (Prostate cancer) | MTT Assay | Significant decrease in viability at 10⁻² to 10⁻⁵ concentrations | [6] |

| Goniothalamin (GTN) | Saos-2, MCF-7, UACC-732, A549, HT29 | MTT Assay | IC50: 0.62±0.06 to 2.01±0.28 µg/ml after 72h | [7] |

| Pyridazine Derivatives | Various cancer cell lines | Not Specified | IC50: 0.1 µM | [8] |

| Styrylimidazo[1,2-a]pyridine Derivatives | MDA-MB-231, MCF-7, T-47D | MTT Assay | IC50: 9.59±0.7 to 12.12±0.54 µM | [8] |

| Thienopyrimidine Derivative | T47D, MDA-MB-231 | Not Specified | IC50: 6.9±0.04 to 10±0.04 µM | [8] |

| s-Triazine Derivatives | MCF-7, MDA-MB-231 | Not Specified | IC50: <1 µM to 6.49±0.04 µM | [8] |

Table 4: Anti-inflammatory Activity of Benzalphthalide and Related Compounds

| Compound/Derivative | Cell Line | Assay | Result | Reference |

| 3-(2,4-dihydroxyphenyl)phthalide (5a) | Bv.2 (microglia) and RAW 264.7 (macrophages) | LPS-induced Nitric Oxide (NO) Production Inhibition | Strong inhibition of NO production | [9][10] |

| 3-Arylphthalide Derivatives | Bv.2 and RAW 264.7 | LPS-induced Nitric Oxide (NO) Production Inhibition | Varying degrees of NO production inhibition | [11] |

| Nitric oxide-releasing derivatives of 3-n-butylphthalide | Platelets | Anti-platelet aggregation | More potent than NBP and aspirin | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activities of benzalphthalide and its analogs.

Antimicrobial Activity Assays

This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.[2]

-

Materials:

-

Test compounds (benzalphthalide derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

Sterile filter paper disks (6 mm diameter).

-

Bacterial or fungal strains of interest.

-

Appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Sterile Petri dishes.

-

Sterile swabs.

-

Incubator.

-

Positive control (standard antibiotic/antifungal) and negative control (solvent) disks.

-

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Using a sterile swab, evenly inoculate the entire surface of the agar plate to create a lawn of growth.

-

Impregnate sterile filter paper disks with a known concentration of the test compound solution.

-

Place the impregnated disks, along with control disks, onto the surface of the inoculated agar plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

-

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]

-

Materials:

-

Test compounds.

-

Sterile 96-well microtiter plates.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth).

-

Standardized microbial inoculum.

-

Microplate reader (optional, for turbidimetric measurement).

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of the 96-well plate.

-

Add a standardized inoculum of the test microorganism to each well.

-

Include a positive control (microorganism in broth without test compound) and a negative control (broth only).

-

Incubate the plate under suitable conditions.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

-

Antitumor Activity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

96-well tissue culture plates.

-

Test compounds dissolved in a suitable solvent.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

-

Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.[6]

-

Anti-inflammatory Activity Assay: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with LPS.[9][10]

-

Materials:

-

RAW 264.7 macrophage cell line.

-

Complete cell culture medium.

-

96-well tissue culture plates.

-

Lipopolysaccharide (LPS).

-

Test compounds.

-

Griess Reagent (for nitrite (B80452) determination).

-

Sodium nitrite standard solution.

-

Microplate reader.

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

To a new 96-well plate, add the collected supernatant and an equal volume of Griess Reagent to each well.

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

-

Signaling Pathways and Mechanisms of Action

The biological activities of benzalphthalide and its analogs are underpinned by their interactions with key cellular signaling pathways. The following diagrams, rendered in DOT language, illustrate the proposed mechanisms for their antitumor and anti-inflammatory effects.

Proposed Antitumor Signaling Pathway: Induction of Apoptosis

Benzaldehyde and its derivatives have been shown to induce apoptosis in cancer cells. A plausible mechanism involves the activation of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways, leading to the activation of executioner caspases and subsequent cell death.

Caption: Proposed apoptotic pathway induced by benzalphthalide derivatives.

Proposed Anti-inflammatory Signaling Pathway: Inhibition of NF-κB

The anti-inflammatory effects of certain phthalide derivatives are linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory genes, such as iNOS, which is responsible for nitric oxide production.

Caption: Proposed inhibition of the NF-kB pathway by benzalphthalide derivatives.

References

- 1. Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. rgcc-international.com [rgcc-international.com]

- 7. medic.upm.edu.my [medic.upm.edu.my]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Classic Synthesis of Benzalphthalide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the classic synthesis of benzalphthalide, a valuable intermediate in the production of dyes, polymers, and pharmaceuticals.[1] The synthesis involves the condensation of phthalic anhydride (B1165640) with phenylacetic acid in the presence of a basic catalyst.[2]

Overview of the Synthesis

The classic synthesis of benzalphthalide is achieved through a Perkin-like condensation reaction between phthalic anhydride and phenylacetic acid, using freshly fused sodium acetate (B1210297) as a catalyst.[2][3][4] The reaction is typically performed under elevated temperatures to drive the condensation and subsequent dehydration.[2][4]

Reaction Scheme:

Benzalphthalide, with the molecular formula C₁₅H₁₀O₂, has a molecular weight of 222.24 g/mol .[2][5] It appears as a pale yellow to yellow crystalline powder.[1][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product in the classic synthesis of benzalphthalide.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 131-134 | White solid |

| Phenylacetic Acid | C₈H₈O₂ | 136.15 | 76-78 | White solid |

| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 324 | White solid |

| Benzalphthalide | C₁₅H₁₀O₂ | 222.24 | 99-102[1][5][6][7] | Yellow crystalline powder[1][6] |

Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of benzalphthalide.[4]

Materials:

-

Phthalic anhydride (0.67 mole, 100 g)

-

Phenylacetic acid (0.8 mole, 110 g)[4]

-

Freshly fused sodium acetate (2.6 g)[4]

-

Ethanol (for recrystallization)

-

Porous plate chips

Equipment:

-

500-cc round-bottomed flask with a short neck[4]

-

Sand bath

-

Thermometer

-

Wide, bent glass tube leading to a condenser[4]

-

Heating mantle or hot plate

-

Beakers

-

Buchner funnel and filter flask

-

Melting point apparatus

Procedure:

-

Reaction Setup:

-

In a 500-cc round-bottomed flask, combine 100 g of phthalic anhydride, 110 g of phenylacetic acid, and 2.6 g of freshly fused sodium acetate.[4]

-

Add a few chips of porous plate to ensure smooth boiling.[4]

-

Fit the flask with a cork holding a thermometer that reaches near the bottom of the flask and a wide, bent glass tube for distillation.[4]

-

Place the flask in a sand bath.[4]

-

-

Reaction:

-

Work-up and Purification:

-

Allow the flask to cool to 90-95°C.[4]

-

Dissolve the crude product in 400 cc of boiling ethanol.[4]

-

Filter the hot solution to remove any insoluble impurities.[4]

-

Allow the filtrate to cool, which will cause the benzalphthalide to crystallize.[4]

-

Collect the yellow crystals by suction filtration using a Buchner funnel.[4]

-

Wash the crystals with 40-50 cc of cold ethanol.[4]

-

The expected yield of the crude product is 115-116 g, with a melting point of 95-97°C.[4]

-

-

Recrystallization (Optional, for higher purity):

-

For further purification, recrystallize the product from 370-380 cc of ethanol.[4]

-

Safety Precautions:

-

This procedure should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle hot glassware with care.

-

Phthalic anhydride is a respiratory irritant. Avoid inhaling the dust.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of benzalphthalide.

Caption: Workflow for the synthesis of benzalphthalide.

Reaction Pathway

The following diagram provides a simplified overview of the chemical transformation.

Caption: Simplified reaction pathway for benzalphthalide synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Benzalphthalide | | Research Compound [benchchem.com]

- 3. Dibenzosuberone - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Benzalphthalide [chembk.com]

- 6. BENZALPHTHALIDE | 575-61-1 [chemicalbook.com]

- 7. Benzalphthalide 575-61-1 [sigmaaldrich.com]

Application Notes and Protocols for Microwave-Assisted Synthesis of Benzalphthalide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the efficient synthesis of benzalphthalide derivatives using microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles.[1][2][3] The protocols and data presented herein are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Benzalphthalide derivatives are a class of compounds that have garnered significant interest due to their diverse biological activities, including potential applications in cancer therapy.[4] A key mechanism of action for some of these derivatives is the inhibition of tubulin polymerization, a critical process in cell division.[5][6][7][8] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for further investigation.

Data Presentation: Microwave-Assisted Synthesis of Benzalphthalide Derivatives

The following table summarizes the quantitative data for the microwave-assisted synthesis of various benzalphthalide derivatives. The data highlights the efficiency of this method, with reactions often completing in minutes with high yields. The use of solvent-free conditions in many instances further enhances the green chemistry profile of this synthetic approach.[2][3][9]

| Entry | Phthalic Anhydride (B1165640) | Phenylacetic Acid Derivative | Catalyst | Solvent | Microwave Power (W) | Time (min) | Temp (°C) | Yield (%) | Reference |

| 1 | Phthalic anhydride | Phenylacetic acid | Basic Alumina (B75360) | None | 160-320 | 1-2 | - | 85-95 | [10] |

| 2 | Phthalic anhydride | 4-Chlorophenylacetic acid | Sulphamic Acid | None | 1000 | 2 | 80 | ~90 | [11] |

| 3 | Phthalic anhydride | 4-Methoxyphenylacetic acid | Neutral Alumina | None | 600 | 3-5 | - | 78-89 | [9] |

| 4 | Phthalic anhydride | 3-Nitrophenylacetic acid | Ammonium Acetate | None | 160-320 | 0.5-1 | - | 81-99 | [10] |

| 5 | 4-Nitrophthalic anhydride | Phenylacetic acid | Basic Alumina | None | 160-320 | 1-2 | - | 88 | [10] |

| 6 | 4-Fluorophthalic acid | Phenylacetic acid | Acetic Anhydride | None | 400 | 3 | - | 99 | [12] |

Experimental Protocols

The following are detailed protocols for the microwave-assisted synthesis of representative benzalphthalide derivatives.

Protocol 1: Solvent-Free Synthesis of 3-Benzalphthalide using Basic Alumina

Materials:

-

Phthalic anhydride (1.0 mmol)

-

Phenylacetic acid (1.0 mmol)

-

Basic Alumina (2.0 g)

-

Microwave reactor vials (10 mL)

-

Magnetic stir bar

Procedure:

-

In a mortar, thoroughly grind a mixture of phthalic anhydride (1.0 mmol) and phenylacetic acid (1.0 mmol) with basic alumina (2.0 g).

-

Transfer the powdered mixture to a 10 mL microwave reactor vial containing a magnetic stir bar.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 160-320 W for 1-2 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Extract the product from the alumina with hot ethanol (B145695).

-

Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure 3-benzalphthalide.

Protocol 2: Solvent-Free Synthesis of 3-(4-Chlorobenzalphthalide) using Sulphamic Acid

Materials:

-

Phthalic anhydride (1.0 mmol)

-

4-Chlorophenylacetic acid (1.0 mmol)

-

Sulphamic acid (20 mol%)

-

Microwave reactor vials (10 mL)

-

Magnetic stir bar

Procedure:

-

In a 10 mL microwave reactor vial, combine phthalic anhydride (1.0 mmol), 4-chlorophenylacetic acid (1.0 mmol), and sulphamic acid (20 mol%).

-

Add a magnetic stir bar and seal the vial.

-

Place the vial in the microwave reactor and irradiate at 1000 W for 2 minutes, maintaining a temperature of 80°C.[11]

-

After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 3-(4-chlorobenzalphthalide).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of benzalphthalide derivatives.

Caption: General workflow for microwave-assisted synthesis.

Signaling Pathway: Tubulin Polymerization Inhibition

Benzalphthalide derivatives can exert their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[5][7][8]

Caption: Tubulin polymerization inhibition pathway.

References

- 1. chemicaljournals.com [chemicaljournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciensage.info [sciensage.info]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

Application Notes: Benzalphthalide as a Versatile Intermediate for High-Performance Polymers

Introduction

Benzalphthalide, a lactone derived from phthalic anhydride (B1165640) and phenylacetic acid, presents a unique structural motif for the synthesis of advanced polymers. Its rigid, aromatic backbone and reactive lactone ring make it a promising intermediate for creating polymers with enhanced thermal stability, mechanical strength, and specific optical properties. These characteristics are highly sought after in materials for aerospace, electronics, and specialty coatings. This document provides an overview of the potential applications of benzalphthalide in polymer production, along with detailed protocols for the synthesis of representative polymer systems.

Potential Polymer Architectures

The inherent chemical functionalities of benzalphthalide allow for its incorporation into several classes of polymers through various synthetic strategies:

-

Polyesters: The lactone ring of benzalphthalide can be opened to create a hydroxyl and a carboxylic acid group. This difunctional monomer can then be subjected to polycondensation reactions with other diols or diacids to produce aromatic polyesters. The rigid structure of the benzalphthalide unit is expected to impart high glass transition temperatures (Tg) and excellent thermal stability to the resulting polymers.

-

Polyamides: Following ring-opening, the resulting carboxylic acid can be converted to an acyl chloride, which can then be reacted with diamines to form polyamides. These materials are anticipated to exhibit exceptional strength and thermal resistance, characteristic of aramids.

-

Epoxy Resins: Derivatives of benzalphthalide containing hydroxyl groups can be synthesized and subsequently reacted with epichlorohydrin (B41342) to produce glycidyl (B131873) ether epoxy resins. The resulting thermosets are expected to possess high crosslink density, leading to superior mechanical properties and chemical resistance.

Quantitative Data Summary

The following table summarizes the expected properties of polymers derived from benzalphthalide-based monomers, based on data from analogous high-performance aromatic polymers.

| Polymer Type | Monomers | Expected Glass Transition Temp. (Tg) | Expected Decomposition Temp. (Td) | Potential Applications |

| Polyester (B1180765) | Benzalphthalide-derived diol, Terephthaloyl chloride | 180-250 °C | > 450 °C | High-temperature films, coatings, composites |

| Polyamide | Benzalphthalide-derived diamine, Isophthaloyl chloride | 250-350 °C | > 500 °C | High-strength fibers, engineering plastics |

| Epoxy Resin | Glycidyl ether of benzalphthalide derivative | 150-220 °C | > 400 °C | Adhesives, encapsulants, matrix for composites |

Experimental Protocols

Protocol 1: Synthesis of a Benzalphthalide-Based Polyester via Polycondensation

This protocol describes a representative method for the synthesis of a polyester from a diol derived from benzalphthalide and a commercially available diacid chloride.

Step 1: Synthesis of Benzalphthalide-Derived Diol

The first step involves the reductive opening of the lactone ring of benzalphthalide to form a diol.

-

Materials: Benzalphthalide, Lithium aluminum hydride (LiAlH4), Anhydrous tetrahydrofuran (B95107) (THF), 1M Hydrochloric acid (HCl), Diethyl ether, Anhydrous magnesium sulfate (B86663) (MgSO4).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a 1M solution of LiAlH4 in THF under a nitrogen atmosphere.

-

Cool the flask to 0 °C in an ice bath.

-

Dissolve benzalphthalide in anhydrous THF and add it dropwise to the LiAlH4 solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction mixture to 0 °C and quench the excess LiAlH4 by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water.

-

Filter the resulting precipitate and wash it with THF.

-

Combine the filtrate and washes, and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the benzalphthalide-derived diol.

-

Purify the diol by recrystallization or column chromatography.

-

Step 2: Polycondensation

-

Materials: Benzalphthalide-derived diol, Terephthaloyl chloride, Anhydrous pyridine, Anhydrous N-methyl-2-pyrrolidone (NMP), Methanol (B129727).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the benzalphthalide-derived diol in anhydrous NMP and add anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve terephthaloyl chloride in anhydrous NMP and add it dropwise to the stirred diol solution.

-

After the addition, allow the reaction mixture to stir at room temperature for 24 hours under a nitrogen atmosphere.

-

Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

-

Collect the fibrous polymer by filtration, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80 °C for 24 hours.

-

Visualizations

Caption: Synthesis of a polyester from benzalphthalide.

Caption: Experimental workflow for polyester synthesis.

Application of Benzalphthalide in the Synthesis of Phthalazinone Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzalphthalide (3-benzylidene-2-benzofuran-1-one) is a versatile synthetic intermediate widely employed in medicinal chemistry and materials science.[1][2] One of its most significant applications is serving as a key precursor for the synthesis of phthalazinone derivatives.[1] The phthalazinone core is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antifungal, antitumor, and anti-inflammatory properties.[1][3][4] This document provides detailed protocols for the synthesis of phthalazinone derivatives from benzalphthalide, presents key quantitative data, and illustrates the synthetic workflow.

Core Synthesis Pathway

The fundamental reaction for the synthesis of phthalazinone derivatives from benzalphthalide involves a condensation reaction with hydrazine (B178648) or its derivatives.[5][6] This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl group of the phthalide, followed by cyclization to form the stable phthalazinone ring system.

References

- 1. Benzalphthalide | | Research Compound [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bu.edu.eg [bu.edu.eg]

- 6. longdom.org [longdom.org]

Application Notes and Protocols: Benzalphthalide as a Precursor for Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of benzalphthalide and its derivatives as promising precursors for the development of novel antifungal agents. This document details the synthesis, biological evaluation, and potential mechanisms of action of this class of compounds.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of new antifungal agents with novel mechanisms of action. Benzalphthalides, also known as 3-benzylideneisobenzofuran-1(3H)-ones, and their derivatives have garnered significant interest due to their diverse biological activities. This document outlines the potential of this scaffold in antifungal drug discovery.

Data Presentation: Antifungal Activity

The antifungal efficacy of benzalphthalide derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Below is a summary of representative antifungal activity data for a benzalphthalide derivative, N-butylphthalimide, against Candida albicans.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| N-butylphthalimide | Candida albicans | 128 | [1] |

| Fluconazole (Reference) | Candida albicans (Resistant Strain) | >512 | [1] |

| N-butylphthalimide + Fluconazole | Candida albicans (Resistant Strain) | 32 (NBP) + 0.25-1 (FLC) | [1] |

Table 1: Antifungal activity of N-butylphthalimide against Candida albicans.

Experimental Protocols